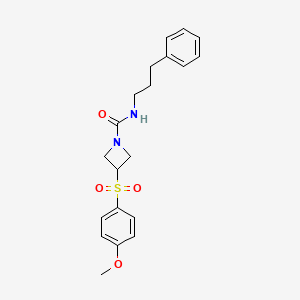
1-(2-chlorobenzyl)-N-(3-fluoro-4-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 1-(2-chlorobenzyl)-N-(3-fluoro-4-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic molecule that likely exhibits a range of biological activities due to the presence of multiple functional groups and aromatic systems. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis and properties of structurally related compounds, which can be used to infer some aspects of the compound .
Synthesis Analysis
The synthesis of related compounds involves the reaction of aromatic amines with carboxylic acids or their derivatives. For example, the synthesis of 2-chloro-N-(2-chloro-4-methylpyridin-3-yl)pyridine-3-carboxamide is achieved by reacting 2-chloro-3-amino-4-methylpyridine with 2-chloropyridine-3-carboxylic acid under specific conditions to yield a high purity product . This suggests that the synthesis of the compound of interest might also involve similar condensation reactions between an appropriate benzylamine and a pyridine-derived carboxylic acid, possibly using reagents like POCl3 and Et3N to facilitate the reaction.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using techniques such as X-ray diffraction analysis. For instance, the structure of 1-(5-chloro-2-hydroxyphenyl)-N-(1,3-dioxoisoindolin-2-yl)-5-oxopyrrolidine-3-carboxamide was unambiguously assigned using this method . Although the exact structure of 1-(2-chlorobenzyl)-N-(3-fluoro-4-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is not provided, it can be inferred that it contains a dihydropyridine ring, a carboxamide group, and substituted benzene rings, which could be analyzed similarly to confirm the structure.
Chemical Reactions Analysis
The chemical reactions of the compound would likely involve the functional groups present in its structure. The carboxamide group could be involved in hydrolysis reactions, while the chlorobenzyl and fluoro-methylphenyl groups might participate in various substitution reactions. The dihydropyridine core could undergo oxidation or reduction reactions, depending on the reaction conditions. The papers provided do not detail reactions specific to the compound , but the antioxidant activity of related compounds suggests potential reactivity with radicals .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of chloro, fluoro, and methyl groups would affect the compound's lipophilicity, boiling point, melting point, and solubility in different solvents. The dihydropyridine core could contribute to the compound's stability and reactivity. The antioxidant activity of structurally similar compounds indicates that the compound might also possess such properties, which could be assessed using assays like DPPH radical scavenging method and reducing power assay .
Scientific Research Applications
Medicinal Chemistry Applications
In the field of medicinal chemistry, derivatives of dihydropyridines, which share structural similarities with the compound of interest, have been explored for their therapeutic potential. For example, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides were identified as potent and selective Met kinase inhibitors. Such compounds demonstrated tumor stasis in Met-dependent human gastric carcinoma models following oral administration, suggesting their relevance in cancer therapy research (Schroeder et al., 2009).
Polymer Science Applications
In polymer science, aromatic polyamides based on similar dihydropyridine derivatives have been synthesized, showcasing properties like high thermal stability and solubility in organic solvents. These materials yield transparent and tough films, indicating their utility in materials science for applications requiring high-performance polymers (Yang et al., 1999).
properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-N-(3-fluoro-4-methylphenyl)-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClFN2O2/c1-13-8-9-15(11-18(13)22)23-19(25)16-6-4-10-24(20(16)26)12-14-5-2-3-7-17(14)21/h2-11H,12H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEBIMOQCKRSXAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chlorobenzyl)-N-(3-fluoro-4-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(furan-2-yl)acrylamide](/img/structure/B3009665.png)
![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-3-chlorobenzo[b]thiophene-2-carboxamide](/img/structure/B3009667.png)

![4-Chloro-7-(4-fluorophenyl)-2-methylthieno[3,2-d]pyrimidine](/img/structure/B3009669.png)


![4-Ethyl-3-[(4-methylphenyl)methylsulfonyl]-5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2,4-triazole](/img/structure/B3009674.png)
![2-(8-chloro-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)-N-mesitylacetamide](/img/structure/B3009675.png)


![3,4-dimethoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B3009681.png)


